N,4,5,6-tetramethylpyrimidin-2-amine
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Overview
Description
N,4,5,6-tetramethylpyrimidin-2-amine is an organic compound with the molecular formula C8H13N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its hydrophilic nature and is soluble in polar solvents such as alcohols and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4,5,6-tetramethylpyrimidin-2-amine typically involves the condensation of dimethyl ethylenediamine with ethyl cyanoacetate, followed by further reactions to form the target compound . The reaction conditions often include refluxing in polar solvents and the use of catalysts to facilitate the condensation and subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
N,4,5,6-tetramethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can yield various amines .
Scientific Research Applications
N,4,5,6-tetramethylpyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,4,5,6-tetramethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N,4,6-tetramethylpyrimidin-2-amine: A closely related compound with similar chemical properties.
4,5,6-trimethylpyrimidin-2-amine: Another derivative with one less methyl group, affecting its reactivity and solubility.
Uniqueness
Its hydrophilic nature and solubility in polar solvents make it particularly useful in various chemical and biological contexts .
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N,4,5,6-tetramethylpyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-5-6(2)10-8(9-4)11-7(5)3/h1-4H3,(H,9,10,11) |
InChI Key |
AFFCEDIKHSWVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1C)NC)C |
Origin of Product |
United States |
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